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3-(4-Nitrophenyl)azetidine
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Overview
Description
3-(4-Nitrophenyl)azetidine is a four-membered nitrogen-containing heterocycle with a nitrophenyl group attached to the third carbon atom. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)azetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [2+2] cycloaddition reaction, where an azetidine ring is formed by the reaction of an imine with an alkene. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the azetidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Nitrophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products: The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted azetidines, depending on the specific reagents and conditions used.
Scientific Research Applications
Potential Applications
3-(4-Nitrophenyl)azetidine and its derivatives have potential applications in:
- Medicinal Chemistry: Azetidine derivatives are frequently used in drug discovery . The presence of the nitrophenyl group can be crucial for interactions with biological targets.
- Pharmaceutical Development: Due to its unique structure, this compound is a candidate for drug development, particularly for targeting bacterial infections. Research indicates some related compounds exhibit potential antimicrobial activity.
- Materials Science: The compound can be employed for modifying structures to tailor properties for specific applications.
- PET Imaging: Azetidine-carboxylates can be used for imaging monoacylglycerol lipase (MAGL) by PET imaging studies .
Structural Analogues and Their Significance
The properties of this compound can be compared to structurally similar compounds to understand its unique characteristics:
Compound Name | Key Features |
---|---|
3-Cyano-4-fluoroazetidine | Fluorine substitution affects reactivity |
tert-butyl this compound | Similar azetidine structure with different substituents |
3-(4-Nitrophenyl)-2-pyrrolidinone | Contains a pyrrolidine ring instead of azetidine |
Synthesis and Reactions
The synthesis of azetidine derivatives often involves multiple steps with careful control of reaction conditions to ensure high yields and purity. Azetidines are strained compounds that can undergo ring-opening and expansion reactions, yielding substituted acyclic amines or expanded ring systems .
Case Studies and Research Findings
- Azetidine-Based Scaffolds: Azetidine ring systems can be diversified to create a wide variety of fused, bridged, and spirocyclic scaffolds .
- MAGL Inhibitors: Azetidinyl carboxylates have been identified and synthesized as MAGL inhibitors for PET imaging .
- Antimicrobial activity: Research indicates that 3-(3-Methoxy-4-nitrophenoxy)azetidine exhibits potential antimicrobial activity.
- Aza-Michael addition: Aza-Michael addition can be applied to produce azetidine-imidazole, azetidine-benzimidazole and azetidine-indole heterocyclic compounds .
Interaction and Binding Studies
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring and nitrophenyl group. The ring strain in the azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The nitrophenyl group can participate in electron transfer processes, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with similar reactivity but higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Oxetanes: Four-membered oxygen-containing rings with comparable ring strain but different chemical properties.
Uniqueness: 3-(4-Nitrophenyl)azetidine is unique due to its specific combination of a strained azetidine ring and a nitrophenyl group. This combination imparts distinct reactivity and stability characteristics, making it valuable in various applications that require both high reactivity and stability.
Properties
CAS No. |
7215-05-6 |
---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-(4-nitrophenyl)azetidine |
InChI |
InChI=1S/C9H10N2O2/c12-11(13)9-3-1-7(2-4-9)8-5-10-6-8/h1-4,8,10H,5-6H2 |
InChI Key |
WRVMABYGCICGSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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